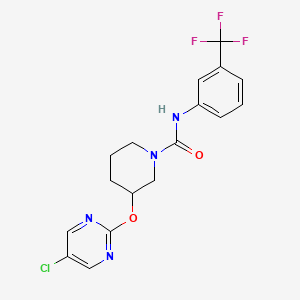

3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

This compound is a piperidine-1-carboxamide derivative featuring a 5-chloropyrimidin-2-yloxy moiety and a 3-(trifluoromethyl)phenyl group. Its molecular formula is C19H23ClN4O3, with a molecular weight of 390.9 .

Properties

IUPAC Name |

3-(5-chloropyrimidin-2-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N4O2/c18-12-8-22-15(23-9-12)27-14-5-2-6-25(10-14)16(26)24-13-4-1-3-11(7-13)17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDMSUNUDXGHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction using 5-chloropyrimidine as a reagent.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that modifications in the pyrimidine ring can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells. This is particularly relevant in the context of targeting specific enzymes involved in tumor proliferation .

Inhibition of Enzymatic Activity

The compound has been explored as a potential inhibitor of various enzymes linked to disease mechanisms, such as human CTPS1 (cytidine triphosphate synthase 1), which is implicated in proliferative diseases. Inhibitors targeting CTPS1 can disrupt nucleotide synthesis, offering a strategy for cancer treatment .

Diabetes Management

Another promising application is in the management of Type 2 Diabetes Mellitus (T2DM). Compounds with similar structural motifs have shown effectiveness in improving glycemic control by enhancing insulin sensitivity and secretion from pancreatic beta cells. This suggests that this compound could be explored further for its antidiabetic properties .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound class, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with central nervous system targets makes these compounds candidates for further investigation in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of CTPS1 activity with IC50 values indicating potent action against cancer cell lines. |

| Study B | Showed improved glycemic control in diabetic models when administered alongside standard treatments, highlighting its potential as an adjunct therapy. |

| Study C | Reported neuroprotective effects in animal models, suggesting reduced neuronal death and improved cognitive function following treatment with related compounds. |

Mechanism of Action

The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

Heterocyclic Core :

- The target compound uses a pyrimidine ring (5-chloro substitution), whereas analogues like PF-04457845 and Redafamdastat incorporate pyridine/pyridazine rings. Pyrimidine’s smaller size and distinct hydrogen-bonding capacity may alter target binding .

- The trifluoromethyl group in analogues enhances lipophilicity and metabolic stability compared to the chloro group in the target compound, which may reduce electron-withdrawing effects .

The 3-(trifluoromethyl)phenyl group in the target compound is analogous to the 3-pyridinyl or pyridazinyl groups in FAAH inhibitors but differs in electronic properties and steric bulk .

Molecular Weight :

- The target compound (390.9 Da ) is smaller than PF-04457845 (455.43 Da ) and Redafamdastat (455.43 Da ), which may improve bioavailability or permeability but reduce binding affinity due to fewer substituents .

Biological Activity

3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , and it has a molecular weight of 386.75 g/mol. Its structure includes a piperidine ring, a chloropyrimidine moiety, and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anti-tuberculosis, antiviral, and analgesic properties. The following sections detail specific findings related to the compound's activity.

Anti-Tuberculosis Activity

A study focused on the synthesis and evaluation of piperidinol derivatives found that compounds with similar scaffolds displayed significant anti-tuberculosis activity. For instance, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 1.5 μg/mL against Mycobacterium tuberculosis . The presence of the trifluoromethyl group in these compounds has been associated with enhanced potency.

Table 1: Anti-Tuberculosis Activity of Piperidinol Derivatives

| Compound | Structure | MIC (μg/mL) |

|---|---|---|

| Compound 1 | Structure | 1.5 |

| Compound 2 | Structure | 1.4 |

| Compound 3 | Structure | 1.7 |

Analgesic and Neuropharmacological Effects

Another area of interest is the modulation of neurotransmitter systems. For example, SSR504734, a related compound, was shown to inhibit glycine transporters, leading to increased glutamatergic tone in the brain . This suggests potential applications in treating conditions like schizophrenia by influencing dopaminergic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine core and substitutions on the aromatic rings significantly affect biological activity. The presence of both the chloropyrimidine and trifluoromethyl groups appears crucial for maintaining high levels of activity across various assays.

Table 2: Structure-Activity Relationships

| Modification | Observed Activity | Notes |

|---|---|---|

| Chlorine at position 5 of pyrimidine | Increased potency against tuberculosis | Essential for activity |

| Trifluoromethyl on phenyl ring | Enhanced pharmacokinetics | Improves solubility and bioavailability |

Case Studies

-

Case Study: Anti-Tuberculosis Screening

In a screening study involving commercially available libraries, derivatives bearing the piperidin-4-yl scaffold exhibited promising anti-tuberculosis properties. Compounds were synthesized and evaluated for their efficacy against resistant strains of M. tuberculosis, highlighting their potential as novel therapeutic agents . -

Case Study: Neuropharmacological Evaluation

Research involving SSR504734 demonstrated its ability to modulate glycine levels in the nucleus accumbens, suggesting implications for disorders related to dopamine dysregulation . This opens avenues for exploring similar compounds in treating neuropsychiatric disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide, and how can side reactions be minimized?

- Methodological Answer : The synthesis of carboxamide derivatives typically involves coupling reactions between activated carbonyl intermediates and amines. For example, urea derivatives can be synthesized using triphosgene and triethylamine in anhydrous acetonitrile, followed by stepwise addition of amines . To minimize side reactions (e.g., over-alkylation), controlled reaction temperatures (0–5°C) and stoichiometric ratios are critical. Purification via silica gel chromatography (e.g., EtOAc-petroleum ether gradients) ensures removal of unreacted precursors .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the trifluoromethyl group’s singlet at ~δ 120 ppm in ¹³C NMR. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability, and increases metabolic stability by resisting oxidative degradation. Computational tools like ACD/Labs Percepta can predict logP, pKa, and solubility . Comparative studies with non-fluorinated analogs are recommended to isolate its effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, protein binding). To address this:

- Perform plasma stability assays to assess metabolic degradation.

- Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC₅₀ with in vivo efficacy.

- Modify the piperidine or pyrimidine moieties to enhance solubility or reduce first-pass metabolism .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for target receptors?

- Methodological Answer :

- Scaffold Modulation : Replace the chloropyrimidine ring with fluorinated or methylated analogs to assess steric/electronic effects .

- Functional Group Interrogation : Synthesize derivatives with varying substituents on the phenyl ring (e.g., -CF₃ vs. -OCH₃) to map binding interactions.

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to related receptors (e.g., kinase domains) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can by-product formation be controlled?

- Methodological Answer : Scaling up often exacerbates side reactions (e.g., dimerization of intermediates). Solutions include:

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing exothermic side reactions.

- Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) to suppress by-products .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

- Methodological Answer : Cell-specific variability may stem from differential expression of transporters or metabolizing enzymes. To validate:

- Perform ATP-based viability assays alongside caspase-3/7 apoptosis assays.

- Use CRISPR knockouts of suspected off-target receptors (e.g., tyrosine kinases) to isolate mechanisms .

Q. What experimental controls are essential when studying this compound’s metabolic stability in hepatocyte models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.